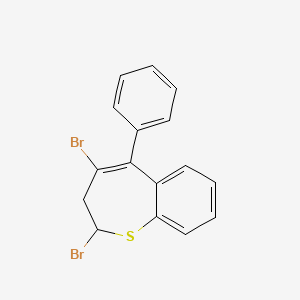
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine is a heterocyclic compound that contains bromine, phenyl, and benzothiepine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine typically involves the bromination of 5-phenyl-2,3-dihydro-1-benzothiepine. The reaction is carried out using bromine in an appropriate solvent under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phenyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways .
類似化合物との比較
Similar Compounds
4-Phenyl-2,3-dihydro-1-benzothiepine: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2,4-Dibromo-1,5-benzodiazepin-2-one: Shares the dibromo substitution but has a different core structure.
Uniqueness
2,4-Dibromo-5-phenyl-2,3-dihydro-1-benzothiepine is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
CAS番号 |
66768-84-1 |
|---|---|
分子式 |
C16H12Br2S |
分子量 |
396.1 g/mol |
IUPAC名 |
2,4-dibromo-5-phenyl-2,3-dihydro-1-benzothiepine |
InChI |
InChI=1S/C16H12Br2S/c17-13-10-15(18)19-14-9-5-4-8-12(14)16(13)11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChIキー |
KJSGARVWDXTORC-UHFFFAOYSA-N |
正規SMILES |
C1C(SC2=CC=CC=C2C(=C1Br)C3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















